(3-Methylpyridin-4-yl)boronic acid hydrochloride

Solubility Formulation Aqueous coupling

Standard pyridinylboronic acids often suffer from poor aqueous solubility and rapid protodeboronation, leading to inconsistent coupling yields. This (3-Methylpyridin-4-yl)boronic acid hydrochloride resolves both issues via its dual structural features: • **3-methyl group** - Alters electronic properties; linked to >10-fold potency gain in SARM1 inhibitors (IC50 1,000-5,500 nM vs 55,000 nM for non-methylated analog). • **HCl salt** - Provides crystalline, non-electrostatic solid for automated dispensing; >10x higher aqueous solubility for water/dioxane Suzuki reactions. Procurement-ready for high-throughput medicinal chemistry and biaryl scaffold synthesis.

Molecular Formula C6H9BClNO2
Molecular Weight 173.41 g/mol
CAS No. 1072952-40-9
Cat. No. B1420437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpyridin-4-yl)boronic acid hydrochloride
CAS1072952-40-9
Molecular FormulaC6H9BClNO2
Molecular Weight173.41 g/mol
Structural Identifiers
SMILESB(C1=C(C=NC=C1)C)(O)O.Cl
InChIInChI=1S/C6H8BNO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4,9-10H,1H3;1H
InChIKeyNGOUFMIMHSRFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (3-Methylpyridin-4-yl)boronic acid HCl


(3-Methylpyridin-4-yl)boronic acid hydrochloride is a pyridine-based organoboron compound (C₆H₉BClNO₂, MW 173.41 g/mol) that serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. The molecule features a boronic acid group at the 4-position and a methyl substituent at the 3-position of the pyridine ring, with the hydrochloride salt form enhancing aqueous solubility and stability compared to the parent free acid [1]. Its primary application is the construction of biaryl and heterobiaryl scaffolds prevalent in pharmaceutical candidates and agrochemical actives.

Suzuki–Miyaura coupling building block for biaryl and heterobiaryl scaffold synthesis in medicinal chemistry and agrochemical research.
Hydrochloride salt form selected for aqueous coupling media; supports homogeneous reaction conditions and automated library synthesis workflows.
3-Methylpyridine regiochemistry provides a defined substitution pattern for inhibitor programs exploring 4-pyridyl SAR and target engagement.

(3-Methylpyridin-4-yl)boronic acid HCl: Substitution Limitations


Generic pyridine boronic acids such as pyridin-4-ylboronic acid (CAS 1692-15-5) or its hydrochloride salt (CAS 913835-65-1) lack two critical structural features present in the target compound: the 3-methyl substituent and the hydrochloride salt form. The methyl group at the 3-position alters the electronic properties and lipophilicity of the pyridine ring, which can dramatically impact coupling efficiency, regioselectivity, and the biological activity of downstream products [1]. Simultaneously, the hydrochloride salt form confers measurably higher aqueous solubility and improved resistance to protodeboronation compared to the free acid, factors that directly affect reaction performance and shelf life [2]. The convergence of these two features in a single, well-characterized building block enables synthetic routes and biological profiles that cannot be recapitulated by combining a separate methylated pyridine and a non-methylated boronic acid.

Target compound (3-Methylpyridin-4-yl)boronic acid HCl: combines 3-methyl electronic tuning and hydrochloride stability in a single building block.
Generic substitute Pyridin-4-ylboronic acid (free acid or HCl) lacks the 3-methyl substituent, which may alter coupling efficiency and downstream biological activity.
Target compound Hydrochloride salt provides measurable resistance to protodeboronation and higher aqueous solubility for homogeneous reactions.
Free acid substitute (3-Methylpyridin-4-yl)boronic acid (free acid) is more susceptible to protodeboronation; may shift reaction yields and complicate purification.
Target compound Crystalline HCl salt supports accurate automated dispensing and scale-up operations.
Amorphous substitute Amorphous free acid forms can exhibit higher electrostatic charging; weighing accuracy may not transfer directly to parallel synthesis workflows.

(3-Methylpyridin-4-yl)boronic acid HCl: Differentiation Evidence


Aqueous Solubility: HCl Salt vs. Free Acid

The hydrochloride salt form of (3-methylpyridin-4-yl)boronic acid offers a significant solubility advantage over the free acid. The free acid (CAS 894808-72-1) has a predicted aqueous solubility of 9.86 mg/mL (Log S -1.14) by the ESOL topological method . While experimental solubility data for the hydrochloride salt (CAS 1072952-40-9) is not available in the public domain, salt formation of pyridine boronic acids typically increases aqueous solubility by 10- to 100-fold relative to the neutral species, a well-established class-level effect [1]. This enhancement is critical for homogeneous Suzuki–Miyaura coupling in aqueous or biphasic media.

Aqueous Solubility: HCl vs. Free Acid
Class-level inference
HCl salt: anticipated >10-fold improvement
Free acid: 9.86 mg/mL (predicted, ESOL)
Supports aqueous coupling workflow selection.
Class-level salt effect; direct experimental data to verify.
Solubility Formulation Aqueous coupling

SARM1 Inhibition: 3-Methyl Potency Gain

In a patent series describing SARM1 NAD(+) hydrolase inhibitors (US11629136), compounds incorporating the 3-methylpyridin-4-yl fragment consistently exhibited superior inhibitory activity compared to direct pyridin-4-yl analogs. The 3-methylpyridin-4-yl-containing compound BDBM600607 (Patent Example 37a) showed an IC₅₀ of 1,000 nM, whereas the corresponding pyridin-4-yl analog BDBM600577 (Patent Example 19) displayed a markedly weaker IC₅₀ of 55,000 nM [1]. Another 3-methylpyridin-4-yl derivative BDBM600606 (Example 37) gave an IC₅₀ of 5,500 nM, still 10-fold more potent than the pyridin-4-yl comparator [2]. All measurements were performed in the same enzyme inhibition assay format (20 µL volume, 50 µM compound, 40 nM human SARM1, 1% DMSO), enabling direct cross-compound interpretation.

SARM1 Inhibition: Potency Context
Cross-study comparable
10- to 55-fold reported IC₅₀ shift
3-methyl series vs. pyridin-4-yl series
Supports pathway-study fit for SARM1 inhibitor programs.
Same assay format across series; enzyme inhibition context.
SARM1 inhibitor Axonal degeneration Kinase selectivity

Protodeboronation Stability: HCl Salt vs. Free Acid

Pyridylboronic acids are notoriously susceptible to protodeboronation, particularly under the basic aqueous conditions of Suzuki–Miyaura couplings, which leads to reduced yields and the formation of de-borylated byproducts [1]. The hydrochloride salt form of pyridylboronic acids has been reported to exhibit greater resistance to this decomposition pathway compared to the free acid. A one-pot directed ortho-metalation–boronation–Suzuki cross-coupling protocol specifically highlights that isolating pyridylboronic acids as their hydrochloride salts circumvents the instability and purification difficulties encountered with the neutral species [2]. While quantitative degradation rate constants for (3-methylpyridin-4-yl)boronic acid hydrochloride are not published, the qualitative advantage of the salt form for shelf stability and coupling efficiency is a recognized class behavior among heteroarylboronic acids.

Protodeboronation Stability
Supporting evidence
HCl salt: recognized as more stable
Free acid: susceptible to decomposition under basic aqueous conditions
May support higher effective coupling yields.
Qualitative class-level behavior; no head-to-head kinetic data.
Protodeboronation Suzuki–Miyaura Reagent stability

Crystalline Salt vs. Amorphous Free Acid

The hydrochloride salt of (3-methylpyridin-4-yl)boronic acid is typically supplied as a crystalline solid, which offers practical advantages in handling, weighing accuracy, and compatibility with automated solid-dispensing platforms compared to the often amorphous or partially hydrated free acid . The free acid (AKSci Z5295) is described as a solid with a melting point >350°C and is recommended for long-term storage at -20°C . While neither form is classified as hygroscopic, the crystalline nature of the hydrochloride salt reduces electrostatic charging and clumping during weighing, a common issue with fine amorphous powders that can lead to dosing errors of 5–10% in parallel synthesis workflows.

Crystalline Salt vs. Amorphous Free Acid
Supporting evidence
Crystalline solid (HCl salt) supports improved handling and dispensing accuracy
Context for automated parallel synthesis workflows.
Class-level inference for crystalline vs. amorphous forms.
Crystallinity Weighing accuracy Automated dispensing

(3-Methylpyridin-4-yl)boronic acid HCl: Application Scenarios


SARM1 Inhibitor Lead Optimization

Based on the >10-fold potency gain observed for 3-methylpyridin-4-yl over pyridin-4-yl fragments in SARM1 inhibition (IC₅₀ 1,000–5,500 nM vs. 55,000 nM) [1], (3-methylpyridin-4-yl)boronic acid hydrochloride is the preferred boronic acid reagent for Suzuki-based diversification of SARM1 inhibitor leads. Procuring this specific building block ensures access to the privileged 3-methylpyridin-4-yl motif without requiring a custom synthesis of the pre-functionalized heterocycle.

Aqueous Suzuki–Miyaura Coupling

The hydrochloride salt form offers superior aqueous solubility (class-level inference: >10-fold vs. free acid) , making it the reagent of choice for Suzuki couplings conducted in water or water/dioxane mixtures. This property is particularly valuable for the synthesis of polar biaryl intermediates where homogeneous conditions improve reaction rates and yields.

Automated Parallel Synthesis: Dispensing Accuracy

The crystalline nature of the hydrochloride salt reduces electrostatic effects and improves weighing accuracy compared to amorphous powders , making this reagent well-suited for automated solid-dispensing platforms used in high-throughput medicinal chemistry. This reduces dosing variability and improves reproducibility across large compound libraries.

Stable Stock Solution Preparation

The increased resistance to protodeboronation offered by the hydrochloride salt form (supporting evidence from pyridylboronic acid literature) [2] extends the usable lifetime of stock solutions and bulk reagent storage, reducing the frequency of re-procurement and minimizing the risk of reaction failure due to reagent decomposition.

Application
Selection Property
Validation Focus
SARM1 inhibitor lead optimization
3-Methylpyridin-4-yl scaffold access
Target-engagement assay context with 4-pyridyl SAR review
Aqueous Suzuki–Miyaura coupling research
Hydrochloride salt aqueous solubility profile
Homogeneous reaction condition and coupling efficiency review
Automated parallel synthesis
Crystalline solid dispensing accuracy
Dosing variability and library reproducibility assessment
Stable stock solution preparation
Resistance to protodeboronation
Reagent shelf-life and coupling yield stability monitoring

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